molecular formula C20H26O3 B1681445 Sapriparaquinone CAS No. 119139-54-7

Sapriparaquinone

Cat. No.: B1681445
CAS No.: 119139-54-7
M. Wt: 314.4 g/mol
InChI Key: FJUJHRUTILKDQH-UHFFFAOYSA-N
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Description

Sapriparaquinone is a diterpenoid quinone that is isolated from the root of Salvia prionitis Hance . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sapriparaquinone can be synthesized through a series of chemical reactions involving the transformation of precursor molecules. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are often tailored to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the root of Salvia prionitis Hance. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. The conditions are carefully controlled to ensure the stability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Sapriparaquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

Sapriparaquinone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study quinone chemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sapriparaquinone involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular functions and induction of cell death in cancer cells .

Comparison with Similar Compounds

Sapriparaquinone is unique among diterpenoid quinones due to its specific chemical structure and biological activities. Similar compounds include other quinone diterpenes isolated from Salvia species, such as royleanones and abietane-type diterpenoids. These compounds share some structural similarities but differ in their specific functional groups and biological activities .

Properties

IUPAC Name

4-hydroxy-7-methyl-8-(4-methylpentyl)-3-propan-2-ylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-11(2)7-6-8-14-13(5)9-10-15-17(14)20(23)19(22)16(12(3)4)18(15)21/h9-12,21H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSFIEZGKPHKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922876
Record name 4-Hydroxy-7-methyl-8-(4-methylpentyl)-3-(propan-2-yl)naphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119139-54-7
Record name Sapriparaquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119139547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-7-methyl-8-(4-methylpentyl)-3-(propan-2-yl)naphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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